[3-Methoxy-4-(2-propynyloxy)phenyl]methanol
Overview
Description
[3-Methoxy-4-(2-propynyloxy)phenyl]methanol: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a methoxy group, a propynyloxy group, and a phenylmethanol moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification process, followed by reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
- Oxidation: Aldehydes, carboxylic acids
- Reduction: Propoxy derivatives
- Substitution: Substituted phenylmethanol derivatives
Scientific Research Applications
Chemistry: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: It can be used to design and test new pharmacologically active compounds .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
[3-Methoxy-4-hydroxyphenyl]methanol: Lacks the propynyloxy group, making it less reactive in certain chemical reactions.
[3-Methoxy-4-(2-propynyloxy)phenyl]acetaldehyde: Contains an aldehyde group instead of a primary alcohol, leading to different reactivity and applications.
[3-Methoxy-4-(2-propynyloxy)phenyl]acetic acid:
Uniqueness: The presence of both methoxy and propynyloxy groups in [3-Methoxy-4-(2-propynyloxy)phenyl]methanol makes it a versatile compound with unique reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Biological Activity
[3-Methoxy-4-(2-propynyloxy)phenyl]methanol, with the molecular formula and a molecular weight of 192.21 g/mol, is an organic compound that has garnered attention in biological research due to its diverse applications in enzyme interactions and metabolic pathways. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an etherification process followed by the reduction of the aldehyde group to a primary alcohol using sodium borohydride.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The propynyloxy group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or activation of enzymatic activity. Meanwhile, the methoxy group may influence binding affinity and specificity.
Enzyme Interactions
In biological research, this compound serves as a substrate or inhibitor in various enzymatic reactions, making it valuable for studying metabolic pathways. Its unique structure allows it to interact with multiple biological targets, which can be leveraged for drug development.
Therapeutic Potential
Recent studies have indicated potential therapeutic applications for this compound in treating conditions such as Alzheimer's disease and inflammation. For example, compounds structurally related to this compound have demonstrated anti-inflammatory properties by inhibiting pathways associated with amyloidogenesis .
Case Studies and Research Findings
- Anti-inflammatory Effects : A study highlighted the anti-inflammatory properties of related compounds that inhibit STAT3 activation, which is crucial in neuroinflammation and cognitive decline associated with Alzheimer's disease. These findings suggest that this compound could exhibit similar effects due to its structural characteristics .
- Photochemical Transformations : Research on phototransformation has shown that derivatives containing the propynyloxy moiety undergo significant reactions under UV light, leading to the formation of complex structures that may have distinct biological activities .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Enzyme inhibitor; potential anti-inflammatory | Contains both methoxy and propynyloxy groups |
[3-Methoxy-4-hydroxyphenyl]methanol | Less reactive; limited enzyme interaction | Lacks propynyloxy group |
[3-Methoxy-4-(2-propynyloxy)phenyl]acetaldehyde | Different reactivity; potential for aldehyde reactions | Contains an aldehyde group |
Properties
IUPAC Name |
(3-methoxy-4-prop-2-ynoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7,12H,6,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRZOCPIJXDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376892 | |
Record name | [3-methoxy-4-(2-propynyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-48-2 | |
Record name | 3-Methoxy-4-(2-propyn-1-yloxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385383-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-methoxy-4-(2-propynyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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